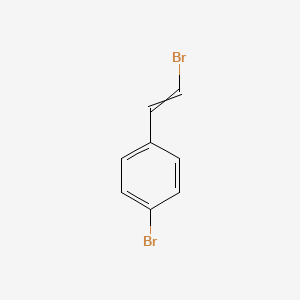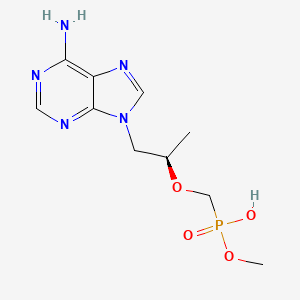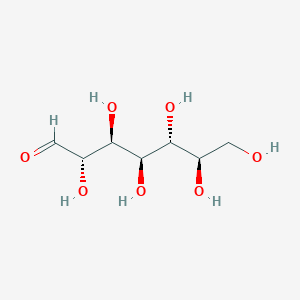
1-Bromo-4-(2-bromoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-Bromo-4-(2-bromoethenyl)benzene, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, is typically achieved through reactions like the Wittig-Horner reaction, starting from compounds like benzophenone and further reacting with phosphonic acid esters or similar reagents. These synthesis pathways highlight the versatility and reactivity of brominated benzene derivatives, allowing for the incorporation of various functional groups (Liang Zuo-qi, 2015).
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be extensively characterized using techniques such as NMR, IR, EI-MS, and XRD. These methods provide detailed insights into the steric configurations, which play a significant role in their chemical reactivity and physical properties. The steric hindrance around the bromine atoms, for instance, can influence the compound's photoluminescence properties, as observed in studies on similar compounds (Liang Zuo-qi, 2015).
Chemical Reactions and Properties
Bromo-substituted benzene compounds exhibit a wide range of chemical reactivity, including participation in Diels-Alder reactions, C-H activation, and further functionalization through reactions with various reagents. These reactions underscore the compounds' utility as intermediates in the synthesis of more complex organic molecules. For instance, the conversion of bromo derivatives through Suzuki and Stille coupling reactions facilitates the construction of biaryl systems and other polyaromatic structures, demonstrating their significance in synthetic organic chemistry (Christian Reus et al., 2012).
Physical Properties Analysis
The physical properties of 1-Bromo-4-(2-bromoethenyl)benzene and its derivatives, such as solubility, melting point, and photoluminescence, are influenced by their molecular structure. The presence of bromine atoms significantly affects these properties, making them pivotal in applications requiring specific physical characteristics. The fluorescence intensity and emission wavelengths, for instance, are critical for applications in materials science and luminescent materials (Liang Zuo-qi, 2015).
Chemical Properties Analysis
The chemical properties of brominated benzene derivatives, including reactivity towards nucleophilic and electrophilic agents, participation in coupling reactions, and their behavior under different chemical conditions, are crucial for their application in organic synthesis. Their ability to undergo various transformations allows for the design of synthetic pathways to achieve complex organic molecules. The versatility of these compounds is evident in their application across a range of chemical reactions, from basic substitutions to more complex cycloadditions and cross-coupling reactions (Christian Reus et al., 2012).
Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry : 1-Bromo-4-(2-bromoethenyl)benzene is used as a precursor for various organic synthesis processes. For instance, it has been involved in the generation of phenyllithium intermediates, which are useful in organic synthesis (Schlosser & Castagnetti, 2001).
Role in the Synthesis of Functionalized Benzenes : This compound plays a role in the synthesis of functionalized benzenes, such as those with bromo, boryl, and stannyl groups. These compounds are valuable in developing new materials and chemicals (Reus et al., 2012).
Use in Halogenation Reactions : It is used in ring halogenation reactions of polyalkylbenzenes, which are important in the pharmaceutical and agrochemical industries (Bovonsombat & Mcnelis, 1993).
In the Field of Material Science : The compound is also used in the synthesis of materials with specific optical properties, such as certain photoluminescent compounds (Zuo-qi, 2015).
Kinetic Studies in Chemistry : Kinetic studies involving 1-Bromo-4-(2-bromoethenyl)benzene help in understanding reaction mechanisms and can guide the development of more efficient chemical processes (Chuchani & Martín, 1990).
As a Building Block in Nanotechnology : This compound is a precursor in the bottom-up synthesis of graphene nanoribbons, highlighting its importance in nanotechnology and materials science (Patil et al., 2012).
In the Synthesis of Dendritic Structures : Its role in the construction of dendritic carbosilanes illustrates its utility in creating complex molecular architectures (Casado & Stobart, 2000).
Electronics and Molecular Wires : The compound serves as a building block for molecular wires in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Catalysis and Chemical Transformations : It is used in palladium-catalyzed reactions for the synthesis of complex organic structures (Pan et al., 2014).
In Organometallic Synthesis : It has been utilized as a starting material for organometallic synthesis, demonstrating its versatility in different chemical reactions (Porwisiak & Schlosser, 1996).
Propriétés
IUPAC Name |
1-bromo-4-(2-bromoethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXNYRCBGBZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-bromoethenyl)benzene | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)
